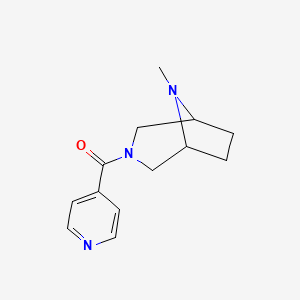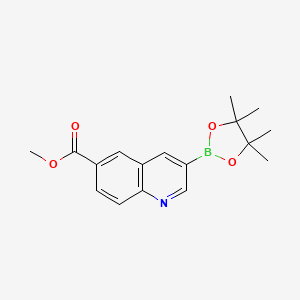
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. It is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with acrylate and acrylic acid derivatives can yield 3,8-diazabicyclo[3.2.1]octane products .
Wissenschaftliche Forschungsanwendungen
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of pain management.
Wirkmechanismus
The mechanism of action of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. For instance, its binding to opioid receptors can modulate pain signals, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, triggering a cascade of biochemical events that result in its observed effects .
Vergleich Mit ähnlichen Verbindungen
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
8-Methyl-3,8-diazabicyclo[3.2.1]octane: This compound shares a similar core structure but lacks the isonicotinoyl group.
Tropane Alkaloids: These compounds also feature the 8-azabicyclo[3.2.1]octane scaffold and exhibit various biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63990-64-7 |
|---|---|
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C13H17N3O/c1-15-11-2-3-12(15)9-16(8-11)13(17)10-4-6-14-7-5-10/h4-7,11-12H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
LPFJBUTXCFPAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CN(C2)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)



![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)


![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)

![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
